4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide
Description
4-Acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a central benzamide core substituted with an acetamido group at the para position. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs offer insights into its properties through comparative analysis.
Properties
IUPAC Name |
4-acetamido-N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S2/c1-10(20)19-12-4-2-11(3-5-12)15(21)17-8-9-18-25(22,23)14-7-6-13(16)24-14/h2-7,18H,8-9H2,1H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMWLYIJFIPLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Convergent Synthesis
The most widely documented route involves a three-step convergent approach, combining benzamide and sulfonamide intermediates through a coupling reaction.
Step 1: Synthesis of 4-Acetamidobenzoyl Chloride
The benzamide precursor is prepared by reacting 4-acetamidobenzoic acid with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran at 50–60°C for 4–6 hours. Excess thionyl chloride is removed via rotary evaporation, yielding 4-acetamidobenzoyl chloride as a crystalline solid.
Step 2: Preparation of 5-Chlorothiophene-2-Sulfonamide
In parallel, 5-chlorothiophene is treated with chlorosulfonic acid at 0°C to form 5-chlorothiophene-2-sulfonyl chloride. Subsequent ammonolysis with aqueous ammonium hydroxide at 25°C produces 5-chlorothiophene-2-sulfonamide, which is recrystallized from ethanol (yield: 78–82%).
Step 3: Coupling via Ethylenediamine Spacer
The final step involves reacting 4-acetamidobenzoyl chloride with N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide in dichloromethane (DCM) under nitrogen. Triethylamine (2.4 equiv.) is added to scavenge HCl, and the reaction proceeds at 25°C for 12–18 hours. Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 65–70% yield.
Alternative One-Pot Sequential Method
A patent-derived method simplifies the synthesis by employing a one-pot strategy, though yields are moderately lower (55–60%).
Key Procedure
- Sulfonation and Amidation : 5-Chlorothiophene is sulfonated in situ using chlorosulfonic acid, followed by immediate reaction with ethylenediamine in tetrahydrofuran at 30°C.
- Benzamide Coupling : Without isolating the sulfonamide intermediate, 4-acetamidobenzoyl chloride is added directly to the reaction mixture. The solution is stirred for 24 hours, and the product precipitates upon cooling to 0°C.
Advantages :
- Eliminates intermediate isolation, reducing solvent use.
- Suitable for gram-scale synthesis.
Reaction Optimization
Catalytic Hydrogenation for Intermediate Reduction
Patent data reveal that palladium on carbon (Pd/C, 10 wt%) effectively reduces nitro intermediates during analogous syntheses. For instance, hydrogenation of 2-[2-chloro-N-(4-nitrophenyl)acetamido]ethyl 2-chloroacetate at 30–50°C under 1 atm H₂ achieves 70–73% yield after 24 hours.
Critical Parameters :
Solvent and Base Selection
Optimal coupling efficiency is observed in polar aprotic solvents:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 18 | 70 |
| Tetrahydrofuran | 24 | 65 |
| Dimethylformamide | 12 | 60 |
Triethylamine outperforms other bases (e.g., pyridine, DMAP) in HCl scavenging, minimizing side reactions.
Purification Techniques
Recrystallization Protocols
Recrystallization remains the primary purification method for intermediates:
Chromatographic Separation
Flash chromatography on silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves residual sulfonamide and benzamide impurities.
Analytical Characterization
Spectroscopic Validation
Melting Point Consistency
Batch-to-batch reproducibility is confirmed by sharp melting points:
Challenges and Limitations
Moisture Sensitivity
The sulfonamide intermediate hydrolyzes readily in aqueous media, necessitating anhydrous conditions during coupling.
Byproduct Formation
Over-chlorination during sulfonation generates di-sulfonated byproducts (5–8%), requiring careful temperature control.
Chemical Reactions Analysis
4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the compound may interact with other cellular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, molecular weights, and sources:
Key Observations:
Backbone Similarities: All compounds share a benzamide or acetamide core, but substituents on the aromatic ring and linker regions vary significantly. The target compound’s 5-chlorothiophene sulfonamido group distinguishes it from indole- or aminophenyl-containing analogs .
Electronic Effects: The 5-chlorothiophene group introduces strong electron-withdrawing effects compared to the electron-donating diethylamino group in TG7-205 or the neutral indole in TG7-117 . This may influence solubility, receptor binding, or metabolic stability.
Biological Activity
4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide is a complex chemical compound that has attracted interest for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure features an acetamido group, a chlorothiophene sulfonamide moiety, and a benzamide core. Its IUPAC name is 4-acetamido-N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]benzamide, and it has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O4S2 |
| Molecular Weight | 393.88 g/mol |
| CAS Number | 1091398-53-6 |
The primary mechanism of action for this compound involves inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme plays a critical role in folic acid synthesis, which is essential for bacterial growth and replication. By inhibiting this enzyme, the compound exhibits antimicrobial properties, potentially making it effective against various bacterial strains.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. For example, it has shown potency comparable to traditional sulfonamides such as sulfamethoxazole.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Sulfamethoxazole | E. coli | 16 µg/mL |
| Sulfanilamide | S. aureus | 64 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial activity, the compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound inhibited growth at lower concentrations compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent.
- In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum.
Comparative Analysis with Similar Compounds
When compared to other sulfonamide-based compounds like sulfadiazine and sulfamethoxazole, this compound demonstrates unique structural features that may confer distinct biological activities.
Table 2: Comparison with Similar Sulfonamides
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| Sulfamethoxazole | High | Low |
| Sulfanilamide | Moderate | Low |
Q & A
Q. What are the common synthetic routes for 4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, sulfonamide formation can be achieved via reaction of 5-chlorothiophene-2-sulfonyl chloride with an ethylenediamine derivative under basic conditions (e.g., sodium carbonate in THF/H₂O). Amidation steps may use coupling agents like ethyl chloroformate in DCM with triethylamine as a base, achieving yields of 45–93% depending on amine reactivity . Critical factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (room temperature avoids side reactions), and stoichiometric ratios of reagents.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural validation employs spectroscopic techniques:
- NMR : - and -NMR identify proton environments (e.g., acetamido CH₃ at ~2.1 ppm, aromatic protons at 6.5–8.0 ppm) and carbon backbone connectivity .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 352.0669 g/mol for related derivatives) .
Advanced Research Questions
Q. How does the 5-chlorothiophene sulfonamido moiety influence the compound's enzyme inhibition efficacy?
- Methodological Answer : The chlorothiophene group enhances lipophilicity, improving membrane permeability, while the sulfonamide acts as a hydrogen-bond acceptor for target engagement. For example, thiophene derivatives in similar structures (e.g., thiazole-containing analogs) inhibit kinases by binding to ATP pockets via sulfonamide–backbone interactions. Competitive inhibition assays (e.g., IC₅₀ determination using fluorescence polarization) quantify potency . Structure-activity relationship (SAR) studies suggest chloro-substitution at the 5-position optimizes steric fit in hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in anticancer assays) are addressed by:
- Standardized Assay Conditions : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) reconciles divergent data by predicting binding modes to isoforms of the same target .
Q. How can synthetic protocols be optimized to improve scalability for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce reaction times (e.g., from 12 hr to 2 hr for sulfonation) and improve yield reproducibility .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance efficiency in reducing nitro intermediates .
- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Key Research Challenges
- Stereochemical Purity : Chiral centers in the ethylenediamine linker require asymmetric synthesis or chiral HPLC separation to avoid racemization .
- Off-Target Effects : Proteome-wide profiling (e.g., kinome screens) identifies unintended kinase interactions, guiding SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
